![molecular formula C23H20N4O4S B2765916 N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941899-10-1](/img/structure/B2765916.png)
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an indole group, a thiazole group, and a benzo[d][1,3]dioxole group . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Benzo[d][1,3]dioxole is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are often used to analyze and confirm the structure of similar compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the indole group might undergo electrophilic substitution at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of aromatic rings might contribute to the compound’s stability and the polar functional groups might influence its solubility .Aplicaciones Científicas De Investigación
Antibacterial Activity : A study designed and synthesized analogs of a similar compound, which showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial activity at non-cytotoxic concentrations, highlighting their potential as therapeutic agents (Palkar et al., 2017).
Antiallergy Agents : Another research synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives, which demonstrated potent antiallergy activity in rat models. These compounds were more potent than disodium cromoglycate, a known antiallergy agent (Hargrave et al., 1983).
Antimicrobial and Antiurease Activities : A study focusing on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-thiazole nucleus found that some of these compounds had good to moderate antimicrobial activity against test microorganisms. Additionally, two compounds exhibited antiurease activity (Başoğlu et al., 2013).
Antituberculosis Activity : A research synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated them for their antituberculosis activity. One compound, in particular, showed promising results against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Cytotoxicity and EGFR Inhibition : A series of benzo[d]thiazole-2-carboxamide derivatives were synthesized and showed moderate to excellent potency against cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR), with one compound being identified as particularly promising (Zhang et al., 2017).
Anti-Inflammatory Activity : Compounds derived from a similar structure demonstrated significant anti-inflammatory activity with a lower ulcerogenic liability compared to indomethacin, a commonly used anti-inflammatory drug (Verma et al., 1994).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitdihydroorotate dehydrogenase (DHODH) , which plays a crucial role in the de novo synthesis of pyrimidines in cells .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit dhodh . DHODH inhibitors have immunosuppressant, antiproliferative, and antimalarial activities .
Biochemical Pathways
The compound likely affects the pyrimidine synthesis pathway by inhibiting DHODH . This inhibition can lead to a decrease in the synthesis of pyrimidines, which are essential components of DNA and RNA. This can affect cell proliferation and immune response, among other cellular processes .
Result of Action
Given its potential role as a dhodh inhibitor, it could lead to a decrease in pyrimidine synthesis, affecting various cellular processes such as cell proliferation and immune response .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c28-21(24-8-7-15-11-25-18-4-2-1-3-17(15)18)10-16-12-32-23(26-16)27-22(29)14-5-6-19-20(9-14)31-13-30-19/h1-6,9,11-12,25H,7-8,10,13H2,(H,24,28)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPXRRESRXGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

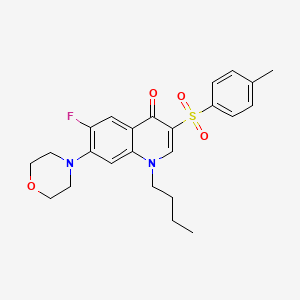
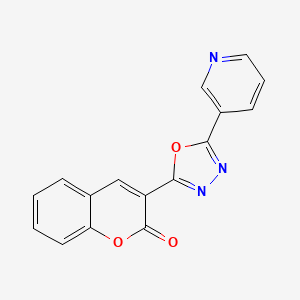
![3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2765838.png)
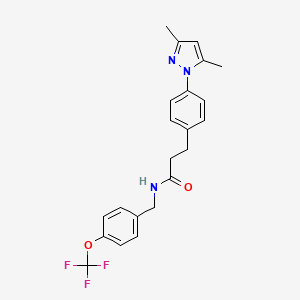
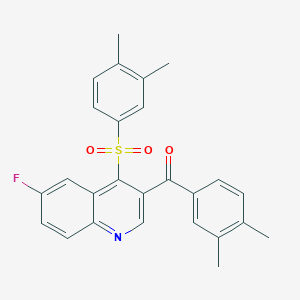
![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)propanamide](/img/structure/B2765843.png)
![tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B2765844.png)
![1'-(3-(3-methylthiophen-2-yl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2765846.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2765849.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2765850.png)
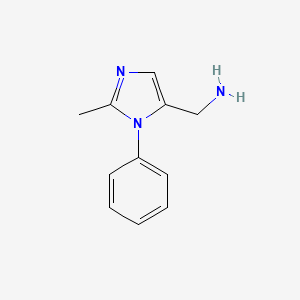
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2765853.png)
![3,6-diethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765854.png)
